2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione, commonly known as AID, is a chemical compound with a molecular formula of C11H7NO4. It is a versatile compound that has been widely used in scientific research for various applications.
Scientific Research Applications
Dental Material Research
The compound has been utilized in the synthesis of highly cross-linked networks suitable for dental applications. These networks are obtained by photoinitiated polymerization, which can be considered a new class of dental restorative resins . The polymerization process involves coinitiators like amines, and the resulting material exhibits properties such as reduced volume shrinkage and hardness comparable to existing restorative composite materials.
Water Treatment and Dye Removal
In the field of environmental science, this compound has been incorporated into hydrogels based on poly ( [2- (acryloyloxy)ethyl] trimethylammonium chloride) and nanocellulose for the removal of methyl orange dye from water . These bio-based hydrogels demonstrate high adsorption capacity and can be potentially used for treating water contaminated with anionic dyes.
Drug Development
The compound’s derivatives have been explored in drug development, particularly as inhibitors of enzymes like phosphodiesterase 4 and tumor necrosis factor-alpha . These inhibitors have significant potential in treating inflammatory diseases and are a subject of ongoing pharmaceutical research.
Organic Synthesis
In organic chemistry, the compound serves as a precursor for various synthetic pathways. It has been used to synthesize esters that are valuable intermediates in the preparation of more complex organic molecules .
Material Science
The compound’s structural properties make it suitable for creating materials with specific mechanical and thermal characteristics. Its derivatives have been used to develop substances with desired properties for material science applications .
Biomedical Applications
Research has indicated the potential use of this compound in biomedical applications, particularly in the development of bioactive materials that can interact with biological systems .
properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c1-2-9(13)16-12-10(14)7-5-3-4-6-8(7)11(12)15/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVNLDXKLKJVIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)ON1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631243 | |
Record name | 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
55484-53-2 | |
Record name | 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl prop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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